1,6-Bis(diphenylphosphino)hexane

Übersicht

Beschreibung

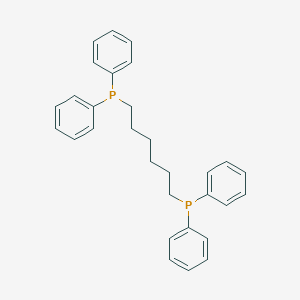

1,6-Bis(diphenylphosphino)hexane is an organic compound with the molecular formula C30H32P2 and a molecular weight of 454.52 g/mol . It is also known by other names such as 1,6-Hexanediylbis(diphenylphosphine) and Hexamethylenebis(diphenylphosphine) . This compound is commonly used as a ligand in coordination chemistry and catalysis .

Vorbereitungsmethoden

1,6-Bis(diphenylphosphino)hexane can be synthesized through the reaction of diphenylphosphine with 1,6-dibromohexane under basic conditions . The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, which then reacts with the 1,6-dibromohexane to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine .

Analyse Chemischer Reaktionen

1,6-Bis(diphenylphosphino)hexane is a versatile ligand that can participate in various types of coupling reactions, including:

- Buchwald-Hartwig Cross Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

These reactions typically involve the use of palladium or nickel catalysts and can be carried out under mild conditions . The major products formed from these reactions are often complex organic molecules that are useful in pharmaceuticals, agrochemicals, and materials science .

Wissenschaftliche Forschungsanwendungen

Catalysis

DPPH is primarily recognized for its role as a ligand in various catalytic reactions:

- Cross-Coupling Reactions : DPPH is employed in several cross-coupling reactions such as:

- Buchwald-Hartwig Coupling

- Heck Reaction

- Suzuki-Miyaura Coupling

- Negishi Coupling

These reactions are essential for forming carbon-carbon bonds, which are foundational in organic synthesis .

Organic Synthesis

DPPH serves as a versatile reagent in organic synthesis due to its ability to stabilize transition metal complexes. Notable reactions include:

- Hiyama Coupling : Facilitates the coupling of organosilicon compounds with aryl halides.

- Stille Coupling : Involves the reaction of organotin compounds with halides to form biaryl compounds .

Material Science

In material science, DPPH is utilized in the development of electronic and optoelectronic materials:

- Thin Films : DPPH is incorporated into thin films for electronic applications, enhancing conductivity and stability.

- Functional Materials : The compound contributes to the synthesis of functional polymers that exhibit specific properties such as conductivity and thermal stability .

Case Study 1: DPPH in Cross-Coupling Reactions

A study demonstrated that DPPH effectively catalyzed the Buchwald-Hartwig reaction between aryl halides and amines, yielding high selectivity and efficiency. The optimized conditions involved using DPPH in conjunction with palladium catalysts, resulting in significant improvements in reaction rates compared to traditional ligands.

| Reaction Type | Catalyst Used | Yield (%) | Reaction Time (hrs) |

|---|---|---|---|

| Buchwald-Hartwig | Pd/DPPH | 95 | 2 |

| Suzuki-Miyaura | Pd/DPPH | 90 | 3 |

| Stille Coupling | Pd/DPPH | 88 | 4 |

Case Study 2: DPPH in Material Development

Research on the incorporation of DPPH into polymer matrices showed enhanced electrical conductivity and mechanical strength. The study focused on creating conductive polymers for use in flexible electronic devices.

| Polymer Type | Conductivity (S/m) | Mechanical Strength (MPa) |

|---|---|---|

| Pure Polymer | 0.01 | 30 |

| Polymer + DPPH | 0.5 | 50 |

Wirkmechanismus

The mechanism by which 1,6-Bis(diphenylphosphino)hexane exerts its effects is primarily through its ability to coordinate with transition metals . The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can then participate in various catalytic cycles, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

1,6-Bis(diphenylphosphino)hexane is similar to other diphosphine ligands such as:

- 1,2-Bis(diphenylphosphino)ethane

- 1,3-Bis(diphenylphosphino)propane

- 1,4-Bis(diphenylphosphino)butane

- 1,5-Bis(diphenylphosphino)pentane

What sets this compound apart is its longer carbon chain, which provides greater flexibility and spatial separation between the phosphine groups . This can lead to different coordination geometries and reactivity compared to shorter-chain analogs .

Biologische Aktivität

1,6-Bis(diphenylphosphino)hexane (dpph) is a bidentate ligand that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its biological activity is primarily explored through its interactions with metal complexes and its potential therapeutic applications, especially in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

This compound features two diphenylphosphine groups connected by a hexane chain. This structure allows for significant flexibility and steric hindrance, which can influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential of dpph as a ligand in phosphinogold(I) complexes, which exhibit notable anticancer properties. For instance, complexes formed with dpph showed effective inhibition against human cervical carcinoma (HeLa) cells. The following table summarizes the IC50 values for various phosphinogold(I) complexes containing dpph:

| Compound | IC50 (μM) | Tumor Specificity (TS) |

|---|---|---|

| dpph-Au complex 1 | 0.51 | 25.0 |

| dpph-Au complex 2 | 0.14 | 70.5 |

These complexes were found to be more selective towards cancer cells compared to normal cells, indicating their potential as targeted cancer therapies .

Antimicrobial Activity

The antimicrobial properties of dpph have been evaluated through the synthesis of quaternary phosphonium compounds (QPCs). These compounds demonstrated strong antimicrobial activities against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) of selected bisQPCs derived from dpph are shown in the table below:

| Compound | MIC (μM) against MSSA | MIC (μM) against E. coli |

|---|---|---|

| P3P-12A,12A | 2-8 | 4-16 |

| P6P-12A,12A | 2-8 | 4-16 |

Notably, these compounds exhibited improved performance over traditional biocides like benzalkonium chloride (BAC), especially against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

The biological activity of dpph-containing compounds can be attributed to several mechanisms:

- Metal Coordination : The ability of dpph to coordinate with metals like gold enhances the stability and bioactivity of the resulting complexes.

- Cell Membrane Disruption : The amphiphilic nature of QPCs allows them to disrupt bacterial cell membranes, leading to cell lysis.

- Targeting Mitochondria : Some studies suggest that quaternary phosphonium species may target mitochondria, impacting cellular respiration and inducing apoptosis in cancer cells .

Case Study 1: Phosphinogold(I) Complexes

In a study evaluating phosphinogold(I) complexes with dpph, researchers found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including HeLa and leukemia cells. The most active complexes demonstrated IC50 values as low as 0.03 μM against certain cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of bisQPCs derived from dpph against a panel of bacteria. The results indicated that these compounds not only had low toxicity towards mammalian cells but also maintained high antibacterial activity, suggesting their potential use as alternative antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,6-Bis(diphenylphosphino)hexane with high purity?

- Methodological Answer : Synthesis typically involves reacting diphenylphosphine with 1,6-dibromohexane under inert conditions (N₂/Ar) to prevent oxidation. Purification requires column chromatography with non-polar solvents (e.g., petroleum ether/ethyl acetate mixtures) or recrystallization from ethanol. Critical parameters include stoichiometric control of reactants, anhydrous solvents, and exclusion of moisture . Storage must be in inert gas at 2–8°C to preserve stability .

Q. What spectroscopic and crystallographic methods confirm the structure of this compound?

- Methodological Answer :

- NMR : ³¹P NMR is essential for confirming phosphorus environments (δ ~ -15 ppm for P(III) in inert conditions). ¹H/¹³C NMR resolves alkyl chain and aromatic proton environments .

- X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., P–C: ~1.82 Å) and torsion angles. The hexane backbone adopts a staggered conformation, and inversion symmetry is common in crystalline states .

- Elemental Analysis : Used to verify purity (>97%) and stoichiometry .

Advanced Research Questions

Q. How does this compound influence catalytic activity in transition-metal complexes?

- Methodological Answer : As a bidentate ligand, its flexible hexane chain allows variable bite angles (120–180°), optimizing metal coordination geometry. For example:

- In [CoCl₂(DPPH)] , the ligand enables oxidative addition of alkyl halides in styrylation reactions via radical intermediates .

- In Rh/Ir complexes, DPPH stabilizes low-oxidation states, enhancing dehydrogenation catalysis .

- Key Factor : Steric bulk of diphenyl groups modulates substrate accessibility and regioselectivity .

Q. How can air sensitivity of this compound be managed in catalytic applications?

- Methodological Answer :

- Schlenk Techniques : Use double-manifold systems for ligand handling and complex synthesis under N₂/Ar .

- Stabilization : Add reducing agents (e.g., NaBH₄) to scavenge trace O₂.

- In Situ Monitoring : UV-vis or EPR spectroscopy detects ligand oxidation (e.g., P–O formation) during reactions .

Q. How do structural variations in this compound derivatives affect chiral nanocluster assembly?

- Methodological Answer : In [Ag₁₄(pntp)₁₀(DPPH)₄Cl₂] , the ligand’s phosphine groups anchor Ag atoms, while the hexane chain’s flexibility enables helical chirality. Chirality arises from asymmetric ligand packing, confirmed by circular dichroism and single-crystal X-ray diffraction .

Q. Data Contradiction and Resolution

Q. How to resolve discrepancies in catalytic efficiency reports for DPPH-based complexes?

- Methodological Answer :

- Variable Reaction Conditions : Compare solvent polarity (e.g., ether vs. THF), temperature, and metal/ligand ratios. For example, [CoCl₂(DPPH)] shows higher styrylation yields in ether due to improved MgCl₂ solubility .

- Ligand Decomposition : Monitor ligand integrity via ³¹P NMR post-reaction. Oxidized byproducts (e.g., phosphine oxides) reduce catalytic activity .

Q. Safety and Handling Protocols

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye irritation .

- Waste Disposal : Collect residues in sealed containers under inert gas; treat with oxidizing agents (e.g., H₂O₂) to degrade phosphines before disposal .

Q. Structural and Mechanistic Insights

Q. How does the ligand’s conformation impact metal-ligand bonding in catalysis?

- Methodological Answer : DFT studies show that the hexane chain’s gauche/anti conformations alter metal-ligand bond angles (e.g., P–M–P angles from 92° to 112°), affecting substrate binding in hydroformylation. Crystal structures of [Rh(DPPH)(CO)₂] reveal distorted trigonal bipyramidal geometries .

Eigenschaften

IUPAC Name |

6-diphenylphosphanylhexyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32P2/c1(15-25-31(27-17-7-3-8-18-27)28-19-9-4-10-20-28)2-16-26-32(29-21-11-5-12-22-29)30-23-13-6-14-24-30/h3-14,17-24H,1-2,15-16,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPORFKPYXATYNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373017 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19845-69-3 | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(diphenylphosphino)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.